3-(2-Chlorophenyl)cyclobutanol

Overview

Description

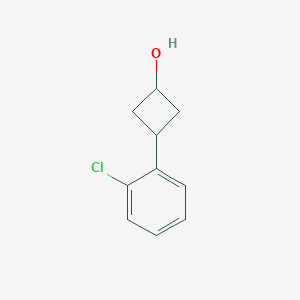

“3-(2-Chlorophenyl)cyclobutanol” is a chemical compound with the CAS Number: 1182960-42-4 . It has a molecular weight of 182.65 . The IUPAC name for this compound is 3-(2-chlorophenyl)cyclobutanol . It is a solid substance that is stored in a refrigerator .

Molecular Structure Analysis

The InChI code for “3-(2-Chlorophenyl)cyclobutanol” is 1S/C10H11ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

“3-(2-Chlorophenyl)cyclobutanol” is a solid substance . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications

Synthetic Applications and Chemical Reactions

- Cyclobutanones, related to "3-(2-Chlorophenyl)cyclobutanol," have been employed in rhodium-catalyzed addition/ring-opening reactions with arylboronic acids, leading to the formation of butyrophenone derivatives. This process involves the addition of an arylrhodium(I) species to the carbonyl group, followed by ring-opening of the resultant rhodium(I) cyclobutanolate (Matsuda, Makino, & Murakami, 2004).

Structural Studies

- The low-temperature and high-pressure crystal structures of cyclobutanol, which shares structural features with "3-(2-Chlorophenyl)cyclobutanol," have been determined using single-crystal X-ray diffraction techniques. These studies have revealed insights into the molecular packing and hydrogen bonding patterns under different physical conditions (Mcgregor, Allan, Parsons, & Pulham, 2005).

Photoreactivity and Synthesis

- Research into photoreactivity and synthesis includes the creation of cyclobutane derivatives containing different aryl groups, revealing the potential for complex photodimerization reactions and offering insights into the photochemical properties of such compounds (Zhu Jun, 2004).

Radical-Mediated Functionalization

- Cyclobutanols have been highlighted as privileged precursors for the preparation of γ-substituted ketones, with advances in radical-mediated ring-opening functionalization expanding the toolkit for synthesizing diverse ketone derivatives. This includes methods for fluorination, chlorination, bromination, or azidation (Ren & Zhu, 2016).

Enantioselective Synthesis

- An enantioselective chlorination/ring expansion cascade has been developed, enabling the construction of cycloalkanones with an all-carbon quaternary center. This process utilizes oxa-cyclobutanol substrates, marking a novel approach in ring expansion reactions to achieve high enantioselectivity (Yin & You, 2014).

Environmental and Analytical Chemistry

- The development of a sensitive photoelectrochemical sensor based on the heterojunction between a BiPO4 nanocrystal and a BiOCl nanosheet for detecting 4-chlorophenol highlights the intersection of materials science and environmental chemistry, showcasing the application of "3-(2-Chlorophenyl)cyclobutanol" related compounds in pollution monitoring (Yan et al., 2019).

Safety and Hazards

The safety information for “3-(2-Chlorophenyl)cyclobutanol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

Relevant Papers The search results include references to several papers related to “3-(2-Chlorophenyl)cyclobutanol” and similar compounds . These papers discuss the synthesis, properties, and potential applications of these compounds.

Mechanism of Action

Target of Action

Alcohols like “3-(2-Chlorophenyl)cyclobutanol” generally interact with a variety of molecular targets in the body, including enzymes and cell membranes. The specific targets would depend on the exact structure and properties of the compound .

Mode of Action

Alcohols can act as weak acids, donating a proton to a base and forming a conjugate base in the process. They can also undergo reactions at the oxygen atom, such as the formation of esters with carboxylic acids .

Biochemical Pathways

Alcohols can be involved in a variety of biochemical pathways. For example, they can be metabolized by enzymes like alcohol dehydrogenase and aldehyde dehydrogenase to form aldehydes and then carboxylic acids .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of alcohols depend on their size and structure. Small alcohols like methanol and ethanol are rapidly absorbed from the gastrointestinal tract and distributed throughout the body. They are metabolized primarily in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of alcohols can vary widely, depending on their specific targets and the pathways they affect. Effects can range from changes in cell membrane fluidity to alterations in enzyme activity .

Action Environment

The action, efficacy, and stability of alcohols can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the alcohol .

properties

IUPAC Name |

3-(2-chlorophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYXOTUEOXFQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenyl)cyclobutanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1427249.png)

![2-Methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1427250.png)

![Methoxy[(2-methoxyphenyl)methyl]amine](/img/structure/B1427271.png)